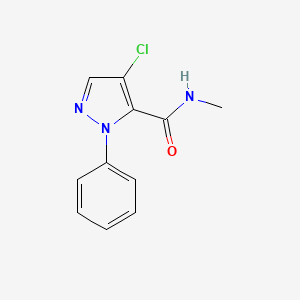
4-chloro-N-méthyl-1-phényl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methyl group, and a phenyl group. It is often used as a building block in the synthesis of more complex molecules and has been studied for its potential biological activities.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide, also known as Chlorantraniliprole, is the ryanodine receptor (RyR) . This receptor plays a crucial role in the regulation of intracellular calcium levels in various organisms, including insects .
Mode of Action
Chlorantraniliprole acts by selectively activating the ryanodine receptors in insects . It binds to these receptors and triggers a continuous release of calcium from the intracellular stores . This unregulated calcium release leads to muscle contraction, paralysis, and ultimately, death of the insect .
Biochemical Pathways
The activation of the ryanodine receptor by Chlorantraniliprole disrupts the normal calcium signaling pathways in the insect’s cells . The continuous release of calcium ions into the cytoplasm disrupts the normal biochemical processes, leading to muscle paralysis and death .
Pharmacokinetics
The acute oral LD50 in rats is greater than 5000 mg/kg, indicating a favorable safety profile .
Result of Action
The result of Chlorantraniliprole’s action is the effective control of insect pests. Upon ingestion or contact, insects experience muscle paralysis and stop feeding within minutes . Death typically occurs within 1 to 4 days .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ChlorantraniliproleFurthermore, the compound is considered safe for non-target organisms like birds, bees, and fish, making it suitable for use in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1-phenyl-1H-pyrazole-5-carboxylic acid with methylamine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorantraniliprole: A related compound used as an insecticide, known for its selective activation of ryanodine receptors in insects.
Tolfenpyrad: Another insecticide with a similar pyrazole structure, used against resistant pests.
Uniqueness
4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
4-chloro-N-methyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-13-11(16)10-9(12)7-14-15(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDROXHPVBGWNEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)
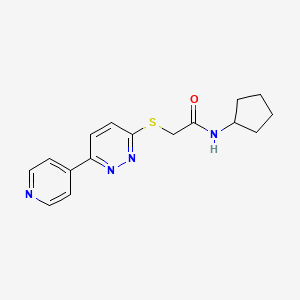
![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)

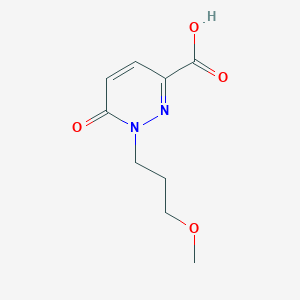
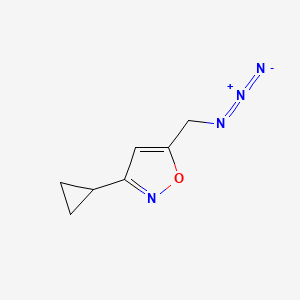



![(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B2386031.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)
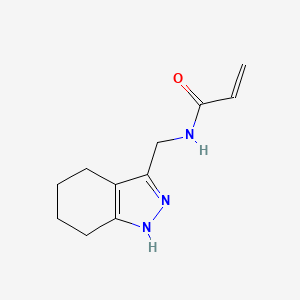
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)
